molecular formula C15H21NO4 B2383285 tert-Butyl [1-(4-methoxyphenyl)-3-oxopropyl]carbamate CAS No. 277745-51-4

tert-Butyl [1-(4-methoxyphenyl)-3-oxopropyl]carbamate

Cat. No.: B2383285
CAS No.: 277745-51-4
M. Wt: 279.336
InChI Key: JWAVLQHTIOGWIE-UHFFFAOYSA-N
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Description

tert-Butyl [1-(4-methoxyphenyl)-3-oxopropyl]carbamate is a valuable synthetic building block in medicinal chemistry and drug discovery research. Its structure makes it a versatile precursor for the construction of complex, biologically active molecules. Recent research highlights its specific application in the synthesis of α,α-difluoro-β-amino ketones, a motif of high interest due to its presence in lead compounds developed as inhibitors of enzymes like caspase-1 and Jak2 . In this context, the compound serves as a protected α-amidosulfone equivalent, allowing for the in-situ generation of imines that react with difluoroenolates to build the challenging difluoro-β-amino carbonyl scaffold . This scaffold is recognized for its metabolic stability in biological systems, making it a valuable component in the design of chemical probes and potential therapeutic leads . Furthermore, the tert-butyl carbamate (N-Boc) protecting group it contains is widely used in multi-step synthesis and can be cleanly removed under standard acidic conditions to liberate the free amine for further derivatization . This reagent is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl N-[1-(4-methoxyphenyl)-3-oxopropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-13(9-10-17)11-5-7-12(19-4)8-6-11/h5-8,10,13H,9H2,1-4H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWAVLQHTIOGWIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC=O)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl [1-(4-methoxyphenyl)-3-oxopropyl]carbamate typically involves a multi-step process. One common method includes the reaction of tert-butyl carbamate with 4-methoxybenzaldehyde under specific conditions to form the desired product. The reaction conditions often involve the use of solvents and catalysts to facilitate the reaction and improve yield .

Chemical Reactions Analysis

tert-Butyl [1-(4-methoxyphenyl)-3-oxopropyl]carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl [1-(4-methoxyphenyl)-3-oxopropyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl [1-(4-methoxyphenyl)-3-oxopropyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Functional Group Modifications

tert-Butyl (3-oxopropyl)carbamate (Compound 24)
  • Structure : Lacks the 4-methoxyphenyl group, retaining only the Boc-protected 3-oxopropyl chain.
  • Synthesis : Achieved in 97% yield via a literature method, indicating high efficiency for simpler analogs .
  • NMR Data : δ 9.79 (s, 1H, NH), 2.68 (t, J=5.8 Hz, 2H, CH₂CO), 1.45 (s, 9H, Boc) .
  • Key Difference : Absence of aromatic substitution reduces steric hindrance and lipophilicity compared to the target compound.
tert-Butyl (1-benzyl-3-methylsulfanyl-2-oxopropyl)carbamate
  • Structure : Replaces 4-methoxyphenyl with benzyl and introduces a methylsulfanyl group at C3.
  • Applications : Likely used in thiol-mediated conjugation or as a precursor for sulfoxide/sulfone derivatives.
tert-Butyl (4-amino-1-cyclobutyl-3-hydroxy-4-oxobutan-2-yl)carbamate
  • Structure: Features a cyclobutyl ring, amino, and hydroxy groups.
  • Implications: The polar hydroxy and amino groups improve aqueous solubility, contrasting with the hydrophobic 4-methoxyphenyl group in the target compound .
tert-Butyl (3-(4-methoxyphenyl)-1-tosylpropyl)carbamate (S9)
  • Structure : Tosyl (p-toluenesulfonyl) group replaces Boc at the carbamate position.
  • Synthesis : 46% yield via condensation of tert-butyl carbamate with 3-(4-methoxyphenyl)propanal and p-toluenesulfinic acid .
  • Reactivity : Tosyl acts as a leaving group, enabling nucleophilic substitution reactions, unlike the stable Boc group in the target compound.

Physical and Spectral Properties

NMR Shifts
  • Target Compound : Expected δ ~7.3–6.8 (aromatic H), δ 3.8 (OCH₃), δ 2.6–2.8 (COCH₂) (inferred from ).
  • Compound 24 : δ 9.79 (NH), δ 2.68 (COCH₂), δ 1.45 (Boc) .
  • Compound S9 : δ 7.6–7.8 (tosyl aromatic H), δ 3.8 (OCH₃) .
Thermal Stability
  • Boc-protected compounds (target, Compound 24) are stable under basic conditions but cleaved by acids (e.g., TFA) .
  • Tosyl derivatives (S9) are more reactive toward nucleophiles due to the electron-withdrawing sulfonyl group .

Biological Activity

tert-Butyl [1-(4-methoxyphenyl)-3-oxopropyl]carbamate is a carbamate compound with potential applications in medicinal chemistry. Its unique structural components, including a tert-butyl group and a methoxyphenyl moiety, suggest significant biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical formula for this compound is C15H19NO3, characterized by:

  • tert-butyl group : Enhances stability and lipophilicity.
  • methoxyphenyl group : Potentially increases interaction with biological targets.

Preliminary studies indicate that this compound may act as an anti-inflammatory or analgesic agent . The compound likely interacts with specific receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways remain to be fully elucidated, necessitating further investigation into its pharmacodynamics and pharmacokinetics.

Biological Activity

Research has highlighted several biological activities associated with this compound:

  • Anti-inflammatory effects : Potential inhibition of pro-inflammatory cytokines.
  • Analgesic properties : Modulation of pain pathways through receptor interaction.
  • Enzyme inhibition : Similar compounds have shown varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting a potential for similar activity .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesNotable Biological Activity
tert-Butyl [1-(4-hydroxyphenyl)-3-oxopropyl]carbamateHydroxy group instead of methoxyModerate AChE inhibition
tert-Butyl [1-(4-chlorophenyl)-3-oxopropyl]carbamateChlorine substituentEnhanced anti-inflammatory effects

These comparisons illustrate how variations in functional groups can lead to differences in biological activity.

Case Studies

Several studies have investigated the biological effects of carbamate derivatives:

  • In vitro assays : Demonstrated that similar carbamates exhibit significant inhibition of AChE and BChE, with IC50 values ranging from 1.60 to 311.0 µM. These findings suggest that this compound may also possess enzyme inhibitory properties .
  • Molecular docking simulations : Used to predict binding affinities of the compound with various biological receptors, indicating potential therapeutic targets for further research.

Synthesis and Applications

The synthesis of this compound typically involves reactions starting from 4-methoxybenzoyl chloride and suitable amines, followed by carbamation using tert-butyl chloroformate. This synthetic pathway allows for the creation of derivatives that may enhance biological activity or alter pharmacological profiles.

Potential Applications:

  • Medicinal Chemistry : As a lead compound for developing new pharmaceuticals targeting inflammation-related conditions.
  • Agrochemicals : As an intermediate in synthesizing herbicides or pesticides due to its reactive functional groups.

Q & A

How can synthesis conditions for tert-butyl carbamate derivatives be optimized to maximize yield and purity?

Basic Research Question
Synthesis optimization requires precise control of pH, temperature, and reaction time. For example, carbamate formation often proceeds efficiently under mildly basic conditions (pH 7–9) at 25–60°C, as deviations can lead to hydrolysis or side reactions . Monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is critical to track intermediate formation and adjust conditions dynamically . For instance, a 97% yield was achieved for a related carbamate using TLC-guided purification and controlled stoichiometry .

What analytical techniques are most reliable for characterizing tert-butyl carbamate derivatives?

Basic Research Question
Nuclear magnetic resonance (NMR) spectroscopy is indispensable for structural confirmation. Key signals include the tert-butyl group (δ ~1.4 ppm, singlet) and carbamate NH (δ ~5–6 ppm, broad) . High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy confirms carbonyl stretches (~1700 cm⁻¹). For chiral analogs, chiral HPLC or polarimetry is required to assess enantiopurity .

How does the stability of tert-butyl carbamates vary under different storage conditions?

Basic Research Question
tert-Butyl carbamates are generally stable at room temperature in inert atmospheres but degrade under strong acids/bases or prolonged exposure to moisture . For example, the tert-butoxycarbonyl (Boc) group is cleaved by trifluoroacetic acid (TFA), necessitating anhydrous storage for intermediates . Accelerated stability studies (e.g., 40°C/75% relative humidity) can predict shelf-life under lab conditions .

What challenges arise in multi-step syntheses involving tert-butyl carbamate intermediates?

Advanced Research Question
Multi-step syntheses require rigorous protection-deprotection strategies. For example, palladium-catalyzed coupling reactions (e.g., Buchwald-Hartwig) demand anhydrous conditions and inert atmospheres to preserve Boc groups . Intermediate purification via column chromatography or recrystallization is critical to avoid carryover of metal catalysts (e.g., Pd) that could poison subsequent steps .

How can reaction mechanisms involving tert-butyl carbamates be elucidated?

Advanced Research Question
Mechanistic studies employ isotopic labeling (e.g., ¹³C NMR) and kinetic analysis. For example, nucleophilic attack at the carbamate carbonyl can be tracked using ¹H-¹⁵N HMBC NMR to monitor NH group participation . Computational methods (DFT) further predict transition states and regioselectivity in reactions like Michael additions or cyclizations .

What strategies are effective for synthesizing enantiopure tert-butyl carbamates?

Advanced Research Question
Chiral resolution techniques include enzymatic kinetic resolution or asymmetric catalysis. For instance, lipase-mediated acetylation of racemic alcohols followed by Boc protection yields enantiopure carbamates (>99% ee) . Chiral auxiliaries (e.g., Evans oxazolidinones) can also direct stereochemistry during synthesis .

How should researchers address contradictory data on reaction yields for similar carbamate derivatives?

Advanced Research Question
Discrepancies often stem from subtle differences in reaction setup (e.g., solvent purity, trace moisture). Systematic reproducibility studies under controlled conditions (e.g., glovebox for moisture-sensitive steps) are essential . For example, a reported 97% yield for a carbamate might drop to 70% if residual water is present, highlighting the need for strict anhydrous protocols.

How can tert-butyl carbamates be used to study enzyme interactions?

Advanced Research Question
Carbamates can act as covalent enzyme inhibitors by reacting with nucleophilic residues (e.g., cysteine thiols). Activity-based protein profiling (ABPP) with fluorescent or biotinylated carbamates identifies target enzymes in complex biological mixtures . Dose-response assays (IC₅₀ determination) and X-ray crystallography further characterize binding modes .

What methods identify and mitigate byproduct formation during carbamate synthesis?

Advanced Research Question
Byproducts (e.g., urea derivatives from isocyanate intermediates) are detected via LC-MS or GC-MS . Strategies to suppress them include slow reagent addition to minimize exothermic side reactions and scavengers (e.g., molecular sieves) to sequester water . Process analytical technology (PAT) enables real-time monitoring to adjust parameters mid-reaction .

How are acid-sensitive functional groups managed during Boc deprotection?

Advanced Research Question
TFA-mediated Boc cleavage can degrade acid-sensitive moieties (e.g., esters). Alternatives include HCl in dioxane or photolabile protecting groups for orthogonal deprotection . For example, a study achieved selective Boc removal in the presence of tert-butyl esters using 4 M HCl/dioxane at 0°C .

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